molecular formula C15H9ClF6N4O2 B11512828 1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11512828
M. Wt: 426.70 g/mol
InChI Key: SFKTXRUMCGUAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyl group, and multiple trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the chlorophenyl and trifluoromethyl precursors.

    Reaction Conditions: The reaction typically involves the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent oxidation.

    Cyclization: The key step in the synthesis is the cyclization reaction, where the precursors are combined to form the pyrimidine ring. This step may require elevated temperatures and prolonged reaction times.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent yield and quality.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Industrial Applications: It may be used as a precursor in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, while in material science, it may interact with other molecules to form stable complexes.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H9ClF6N4O2

Molecular Weight

426.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H9ClF6N4O2/c1-6-23-10-9(13(25-6,14(17,18)19)15(20,21)22)11(27)24-12(28)26(10)8-4-2-7(16)3-5-8/h2-5H,1H3,(H,23,25)(H,24,27,28)

InChI Key

SFKTXRUMCGUAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2=C(N1)N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.